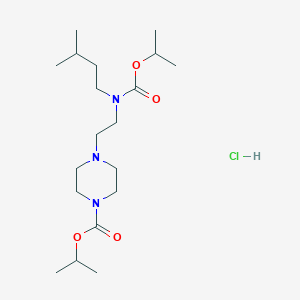
1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, carboxylic acid groups, and diisopropyl ester functionalities. It is often used in research and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxyisopentylamino group. The final step involves esterification with diisopropyl alcohol and conversion to the hydrochloride salt. Common reagents used in these reactions include piperazine, carboxylic acids, and isopropyl alcohol, under conditions such as reflux and acid catalysis.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an aqueous medium, followed by crystallization.
化学反应分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups to their corresponding reduced forms.
Substitution: Commonly occurs at the piperazine ring or ester groups, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
相似化合物的比较
Similar Compounds
Ethyl 1-piperazinecarboxylate: Similar in structure but with an ethyl ester group instead of diisopropyl ester.
1-Ethoxycarbonylpiperazine: Another related compound with a different ester group.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diisopropyl ester group, in particular, may enhance its stability and bioavailability compared to similar compounds.
属性
CAS 编号 |
24269-73-6 |
|---|---|
分子式 |
C19H38ClN3O4 |
分子量 |
408.0 g/mol |
IUPAC 名称 |
propan-2-yl 4-[2-[3-methylbutyl(propan-2-yloxycarbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H37N3O4.ClH/c1-15(2)7-8-21(18(23)25-16(3)4)12-9-20-10-13-22(14-11-20)19(24)26-17(5)6;/h15-17H,7-14H2,1-6H3;1H |
InChI 键 |
YXRZGMRZTOSUPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN(CCN1CCN(CC1)C(=O)OC(C)C)C(=O)OC(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



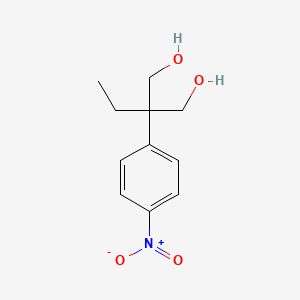


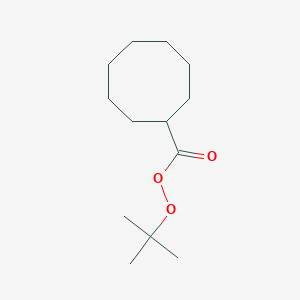
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)

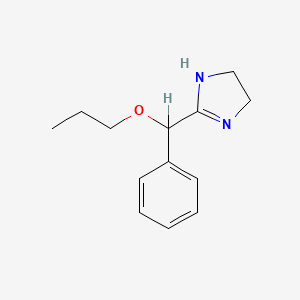


![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)

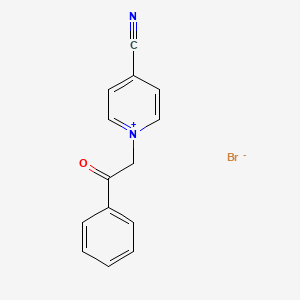
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
